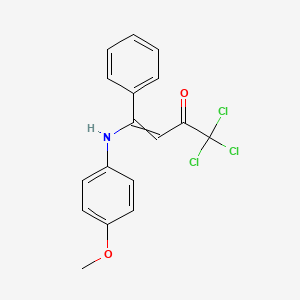![molecular formula C17H14Cl2N2 B14608686 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole CAS No. 61023-62-9](/img/structure/B14608686.png)
1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole is a member of the imidazole class of compounds. It is characterized by the presence of a 2-(2,4-dichlorophenyl)-2-phenylethyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with phenylmagnesium bromide, followed by cyclization with imidazole. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as caustic soda flakes .
Industrial Production Methods: For industrial production, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization with methylbenzene are common practices .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including fungal infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the enzyme 14-alpha demethylase, leading to the accumulation of toxic sterols in fungal cells, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Fenticonazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Miconazole: Known for its broad-spectrum antifungal activity
Uniqueness: 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole stands out due to its unique structural features and versatile applications. Its dichlorophenyl and phenylethyl groups contribute to its potent biological activity and make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
61023-62-9 |
|---|---|
Formule moléculaire |
C17H14Cl2N2 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-phenylethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-14-6-7-15(17(19)10-14)16(11-21-9-8-20-12-21)13-4-2-1-3-5-13/h1-10,12,16H,11H2 |
Clé InChI |
PKWLVRHEFAMLGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


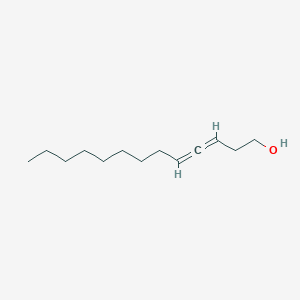
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
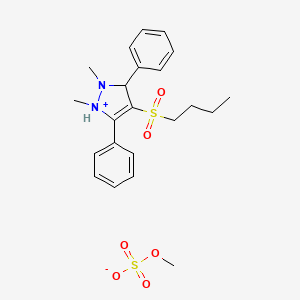
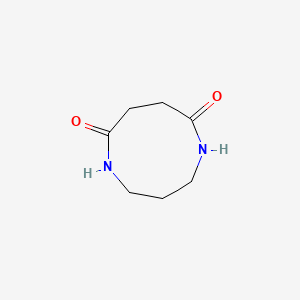


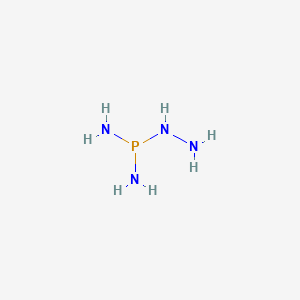

![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

